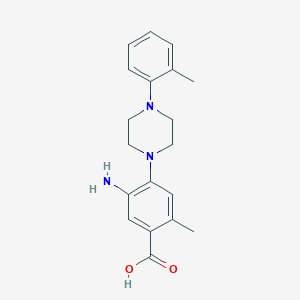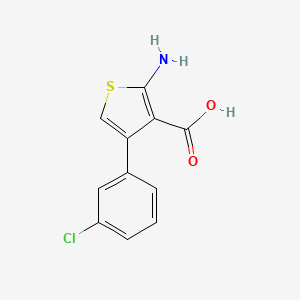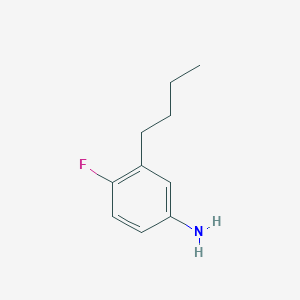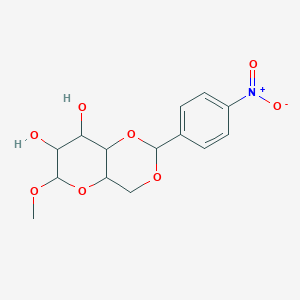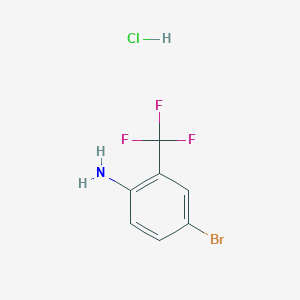![molecular formula C12H15NO2 B12076097 N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide is an organic compound characterized by a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(hydroxymethyl)aniline and cyclobutanecarboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-(hydroxymethyl)aniline and the carboxyl group of cyclobutanecarboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in N-[3-(carboxyphenyl)]cyclobutanecarboxamide.
Reduction: Reduction of the amide group yields N-[3-(hydroxymethyl)phenyl]cyclobutylamine.
Substitution: Electrophilic substitution on the phenyl ring can yield various substituted derivatives, depending on the reagents used.
科学的研究の応用
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased rigidity or thermal stability.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Polymer Integration: In materials science, it can be incorporated into polymer chains, influencing the physical properties of the resulting material.
類似化合物との比較
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide: This compound has an aminomethyl group instead of a hydroxymethyl group, which can significantly alter its reactivity and applications.
N-[3-(methoxymethyl)phenyl]cyclobutanecarboxamide: The presence of a methoxymethyl group can affect the compound’s solubility and interaction with biological targets.
N-[3-(hydroxymethyl)phenyl]cyclopentanecarboxamide: The cyclopentane ring in place of the cyclobutane ring can influence the compound’s conformational flexibility and stability.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c14-8-9-3-1-6-11(7-9)13-12(15)10-4-2-5-10/h1,3,6-7,10,14H,2,4-5,8H2,(H,13,15) |
InChIキー |
AGINEIQZBSUEDF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


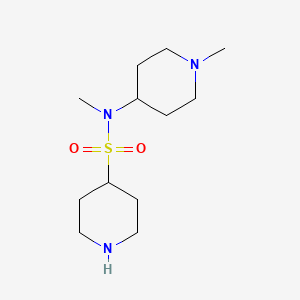
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)





